molecular formula C12H13NO3S2 B3032347 2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)- CAS No. 144344-71-8

2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)-

Cat. No.: B3032347
CAS No.: 144344-71-8
M. Wt: 283.4 g/mol
InChI Key: KVEIOIFLZOKIEF-UHFFFAOYSA-N
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Description

2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)- is a heterocyclic compound characterized by a thiazolidine ring fused with a benzoyl group substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)- typically involves the reaction of 2-thiazolidinethione with 2,3-dimethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

    Substitution: The benzoyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinethione derivatives.

Scientific Research Applications

2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2-thione: A related compound with a similar thiazolidine ring structure but lacking the benzoyl group.

    Thiazolidinedione: Another related compound with a thiazolidine ring but with different substituents.

Uniqueness

2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)- is unique due to the presence of the 2,3-dimethoxybenzoyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other thiazolidinethione derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S2/c1-15-9-5-3-4-8(10(9)16-2)11(14)13-6-7-18-12(13)17/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEIOIFLZOKIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462043
Record name 2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144344-71-8
Record name 2-Thiazolidinethione, 3-(2,3-dimethoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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